(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate derivative featuring a pyrimidine-trione core modified with a benzyl group at position 1 and a (Z)-configured indolylethylamino methylidene substituent at position 3. Its structure combines aromatic (benzyl, indole) and hydrogen-bonding (amino, carbonyl) motifs, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
1-benzyl-6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20-18(13-23-11-10-16-12-24-19-9-5-4-8-17(16)19)21(28)26(22(29)25-20)14-15-6-2-1-3-7-15/h1-9,12-13,24,28H,10-11,14H2,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPIXQQWYOVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NCCC3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118298 | |
| Record name | 5-[[[2-(1H-Indol-3-yl)ethyl]amino]methylene]-1-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313666-69-2 | |
| Record name | 5-[[[2-(1H-Indol-3-yl)ethyl]amino]methylene]-1-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of a benzyl-substituted pyrimidine derivative with an indole-ethylamine under specific conditions. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters such as temperature, solvent, and catalyst loading .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Molecular Formula
- C22H20N4O3
- Molecular Weight: 388.4 g/mol
Structural Features
The compound features a pyrimidine core with a benzyl group and an indole derivative. These structural elements suggest potential interactions with biological systems, particularly in enzyme inhibition and nucleic acid metabolism. The presence of the indole moiety is known for its role in various pharmacological activities.
Anticancer Activity
Research has indicated that compounds similar to (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various bacterial and fungal strains. Preliminary studies have indicated that the benzyl and indole groups may enhance the compound's ability to disrupt microbial cell walls or inhibit essential enzymes.
Enzyme Inhibition
Due to its pyrimidine structure, this compound may act as an enzyme inhibitor. It is hypothesized that it could interact with enzymes involved in nucleotide metabolism or other biochemical pathways critical for cellular function. Further studies are needed to elucidate specific targets and mechanisms of action.
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on indole derivatives demonstrated that compounds with similar structures to This compound significantly reduced tumor growth in xenograft models. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that the compound exhibited activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimidine-trione scaffold is highly versatile, with modifications at positions 1, 3, and 5 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations:
- Hydroxy () or dimethylamino () groups increase polarity, affecting solubility . Indole Modifications: The indolylethylamino group in the target compound may enhance receptor binding via π-π stacking and hydrogen bonding, similar to radiosensitizing analogs in . Stereochemistry: The (5Z) configuration in the target compound and ’s furanyl derivative suggests geometric specificity in biological interactions .
- Synthetic Routes: Most analogs are synthesized via condensation reactions (e.g., Knoevenagel) between pyrimidine-triones and aldehydes or amines . Alloxan-based synthesis () offers mild conditions for hydroxylated derivatives .
Physicochemical Properties
- Hydrogen Bonding: The target compound’s amino and carbonyl groups may enhance binding affinity, analogous to hydroxy-substituted derivatives in .
- Thermodynamic Stability : XRD data for ’s hydroxy-indole compound confirms planar geometry, which may stabilize the target compound’s Z-configuration .
Biological Activity
The compound (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, with the molecular formula C22H20N4O3 and a molecular weight of 388.4 g/mol, has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound features a pyrimidine ring substituted with an indole moiety, which is known for its diverse biological properties. The structural formula is represented as follows:
Biological Activity Overview
The biological activity of this compound has been assessed in several studies focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro Studies : Compounds with similar structural features have shown effective inhibition against various strains of bacteria including Mycobacterium tuberculosis (Mtb) with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 16 µg/mL .
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| Compound 5e | 0.25 | >200 |
| Reference Drug | 0.50 | <10 |
These findings suggest that the compound could be a promising candidate for the development of new anti-TB drugs.
Antifungal Activity
The compound's efficacy extends to antifungal activity as well. Studies have demonstrated that related compounds exhibit higher antifungal potency compared to standard treatments such as bifonazole and ketoconazole .
| Compound | Antifungal Activity (Fold Increase) |
|---|---|
| Compound A | 6 - 17 |
| Compound B | 13 - 52 |
This highlights the potential for developing antifungal agents based on this chemical structure.
Anticancer Activity
Compounds containing the indole moiety are often associated with anticancer properties. For example:
- Cell Line Studies : Several derivatives have been evaluated against different cancer cell lines and exhibited significant cytotoxic effects. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Inhibitory activity against specific kinases has been predicted which may contribute to its antibacterial effects .
- Antioxidant Activity : The compound's ability to scavenge free radicals suggests potential antioxidant properties that can enhance its therapeutic profile .
- Interaction with Cellular Targets : The indole structure is crucial for binding to biological targets involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Drug-resistant Strains : A recent study showed that derivatives similar to our compound were effective against drug-resistant Mtb strains, demonstrating their potential in treating resistant infections .
- Synergistic Effects : Combinations of these compounds with existing antibiotics have shown enhanced antibacterial effects, indicating possible applications in combination therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6-trione, and how can reaction conditions be optimized for yield and isomer control?
- Answer : The synthesis typically involves a multi-step process, including condensation reactions between functionalized pyrimidine triones and indole-containing amines. Key steps include:
- Schiff base formation : Reaction of 1-benzylpyrimidine-2,4,6-trione with 2-(1H-indol-3-yl)ethylamine under reflux in ethanol or THF, with pH adjustments to favor imine formation .
- Z-isomer control : Use of sterically hindered solvents (e.g., DMF) and low temperatures (0–5°C) to kinetically trap the Z-configuration .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : - and -NMR confirm the Z-configuration of the imine bond (δ ~8.5–9.0 ppm for the C=N-H proton) and the absence of tautomeric forms .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns consistent with the proposed structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological target interactions of this compound, particularly with enzymes or receptors?
- Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions:
- Protein selection : Crystal structures (e.g., PDB ID 7D2S for antioxidant enzymes) provide binding sites for docking .
- Key interactions : The indole moiety may engage in π-π stacking with aromatic residues, while the pyrimidine trione core participates in hydrogen bonding with catalytic residues (e.g., Ser, Tyr) .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis or enzymatic assays .
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
- Answer : Discrepancies often arise from assay conditions or reactive oxygen species (ROS) specificity. Mitigation strategies include:
- Standardized assays : Use DPPH radical scavenging (for antioxidants) and TBARS assays (for lipid peroxidation) under controlled pH/temperature .
- Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify biphasic effects .
- Redox cycling studies : Add catalase or superoxide dismutase to distinguish direct scavenging from metal-mediated ROS generation .
Q. How does the supramolecular architecture (e.g., hydrogen-bonding networks) influence the compound’s physicochemical properties and crystallization behavior?
- Answer : X-ray crystallography reveals:
- Hydrogen-bond motifs : The pyrimidine trione core forms R(8) rings via N-H···O interactions, stabilizing the crystal lattice .
- Solvent effects : Polar solvents (e.g., DMSO) disrupt H-bonding, leading to amorphous solids, while ethanol promotes ordered crystallization .
- Thermal stability : DSC/TGA analysis correlates melting points (mp ~220–240°C) with H-bond density .
Q. What strategies are recommended for modifying the compound’s structure to enhance solubility without compromising bioactivity?
- Answer : Rational modifications include:
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzyl or indole groups to improve aqueous solubility .
- Salt formation : React with HCl or sodium acetate to generate ionizable salts .
- Prodrug design : Introduce ester or amide prodrug moieties at the trione carbonyls, cleaved enzymatically in vivo .
Methodological Considerations
Q. How should researchers address challenges in characterizing the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitor degradation via HPLC .
- Thermal stress : Expose to 40–60°C and analyze decomposition products by LC-MS .
- Light sensitivity : Use amber vials and UV-vis spectroscopy to track photooxidation .
Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor or DNA intercalator?
- Answer : Prioritize:
- Kinase inhibition : ADP-Glo™ assays for measuring ATPase activity (e.g., against CDK2 or EGFR kinases) .
- DNA interaction : Ethidium bromide displacement assays (fluorescence quenching) or circular dichroism to detect intercalation .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
